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molecular formula C10H13BrO2 B8444914 1-bromo-2-(2-methoxypropoxy)benzene

1-bromo-2-(2-methoxypropoxy)benzene

Cat. No. B8444914
M. Wt: 245.11 g/mol
InChI Key: ZQNUSOZKXJTUQQ-UHFFFAOYSA-N
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Patent
US08134007B2

Procedure details

2-Bromophenol (861 mg, 4.97 mmol) and 1-bromo-3-methoxypropane (1000 mg, 6.53 mmol) in acetonitrile (10 ml) was treated as for preparation 62 to afford crude title compound as a colourless liquid (1.23 g, 101%).
Quantity
861 mg
Type
reactant
Reaction Step One
Quantity
1000 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].BrC[CH2:11][CH2:12][O:13][CH3:14].[C:15](#N)C>>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[O:8][CH2:11][CH:12]([O:13][CH3:14])[CH3:15]

Inputs

Step One
Name
Quantity
861 mg
Type
reactant
Smiles
BrC1=C(C=CC=C1)O
Name
Quantity
1000 mg
Type
reactant
Smiles
BrCCCOC
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CC=C1)OCC(C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.23 g
YIELD: PERCENTYIELD 101%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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